3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one is a complex heterocyclic compound that has garnered interest due to its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring.
Introduction of the Pyrimidine Ring: The benzofuran intermediate is then reacted with suitable reagents to introduce the pyrimidine ring, often through condensation reactions.
Attachment of the Thiophene Moiety: The final step involves the alkylation or acylation of the pyrimidine-benzofuran intermediate with thiophene derivatives under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene or pyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene or benzofuran rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzofuran or pyrimidine rings.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-fibrotic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, it acts as a reversible urea transporter B (UT-B)-selective inhibitor by targeting an intracellular site in a urea-competitive manner . This interaction affects the transport of urea across cell membranes, which can have various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-thioxodihydropyrido[2,3-d]pyrimidine: Known for its broad-spectrum antibacterial activity.
2-(pyridin-2-yl)pyrimidine derivatives: Studied for their anti-fibrotic activities.
Uniqueness
3-(thiophen-2-ylmethyl)-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one is unique due to its combination of a thiophene ring, benzofuran moiety, and pyrimidine core, which imparts distinct chemical reactivity and biological activity. Its ability to selectively inhibit urea transporters sets it apart from other similar compounds.
Properties
IUPAC Name |
2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S2/c18-14-13-12(10-5-1-2-6-11(10)19-13)16-15(20)17(14)8-9-4-3-7-21-9/h1-7H,8H2,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTNRAQALXTRFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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